molecular formula C10H10Cl2O B2364705 4-(3,4-Dichlorophenyl)butanal CAS No. 1310094-84-8

4-(3,4-Dichlorophenyl)butanal

Cat. No. B2364705
CAS RN: 1310094-84-8
M. Wt: 217.09
InChI Key: NNCQRSFHPGMSBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-(3,4-Dichlorophenyl)butanal” is an organic compound with the molecular formula C10H10Cl2O . It has a molecular weight of 217.09 .


Molecular Structure Analysis

The molecular structure of “4-(3,4-Dichlorophenyl)butanal” can be analyzed using techniques such as X-ray crystallography and density functional method (DFT) by using 6-31++G (d, p) as basis set in B3LYP method . The optimized stable structure vibration frequencies can be recorded at the same level of theory .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

4-(3,4-Dichlorophenyl)butanal: is used in the synthesis of various heterocyclic compounds. These compounds have a wide range of biological activities and are of significant interest in medicinal chemistry. For instance, the reaction with antipyrin leads to the formation of butanoic acid derivatives, which are further used to synthesize pyridazinone derivatives . These derivatives are explored for their potential antimicrobial and antifungal activities.

Antimicrobial and Antifungal Activities

The synthesized heterocyclic compounds from 4-(3,4-Dichlorophenyl)butanal are screened for their antimicrobial and antifungal properties. This is crucial in the development of new pharmaceuticals, especially in the face of rising antibiotic resistance .

Analgesic and Anti-inflammatory Effects

Derivatives of 4-(3,4-Dichlorophenyl)butanal have been reported to exhibit analgesic and anti-inflammatory effects. This makes them valuable for the development of new pain management therapies .

Antiviral and Antibacterial Activities

Some derivatives of 4-(3,4-Dichlorophenyl)butanal show promising antiviral and antibacterial activities. This opens up avenues for research into treatments for viral infections and bacterial diseases .

Herbicidal Applications

The chemical has also found use in the agricultural sector as a herbicide. Its derivatives can be designed to target specific weeds without affecting the crops, thus protecting agricultural yields .

Pharmaceutical Aids

In the pharmaceutical industry, 4-(3,4-Dichlorophenyl)butanal derivatives are used to potentiate the effects of other drugs. For example, they can enhance the local anesthetic effect of lidocaine, making it more effective at lower doses .

Safety and Hazards

The safety data sheet for a related compound, 3,3-dimethyl-2-butanone, indicates that it is highly flammable and harmful if swallowed . It is also harmful to aquatic life with long-lasting effects .

properties

IUPAC Name

4-(3,4-dichlorophenyl)butanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10Cl2O/c11-9-5-4-8(7-10(9)12)3-1-2-6-13/h4-7H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNCQRSFHPGMSBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CCCC=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of Intermediate 20A (3.5 g, 16 mmol) in DCM (100 mL) was added silica gel (2.5 g) followed by pyridinium chlorochromate (4.13 g, 19.2 mmol). After stirring for 1 h, the reaction mixture was filtered and the filtrate was diluted with water and the layers were separated. The aqueous layer was further extracted with dichloromethane twice. The combined organic layers were washed with 1N HCl twice, water twice, brine twice, dried over MgSO4, filtered and concentrated. The residue was purified by ISCO chromatography (EtOAc/Hexanes 0-70%, column 40 g) to give Intermediate 20B (2.3 g, 66%) as an oil. 1H NMR (400 MHz, CHLOROFORM-d) δ ppm 1.80-1.92 (2H, m), 2.36-2.43 (2H, m), 2.50-2.60 (2H, m), 6.94 (1H, dd, J=8.3, 2.0 Hz), 7.25-7.32 (1H, m), 7.28 (1H, d, J=8.3 Hz), 9.70 (1H, s).
Quantity
3.5 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
4.13 g
Type
reactant
Reaction Step Two
Yield
66%

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